Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
CAS No.: 1021073-29-9
Cat. No.: VC7619637
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021073-29-9 |
|---|---|
| Molecular Formula | C18H18N6O2 |
| Molecular Weight | 350.382 |
| IUPAC Name | furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) |
| Standard InChI Key | NPYYTBNBOWPVRT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a furan-2-yl group connected via a methanone bridge to a piperazine ring, which is further linked to a pyridazine scaffold substituted with a pyridin-3-ylamino group. The furan ring (oxygen-containing heterocycle) contributes to the compound’s aromaticity and potential metabolic stability, while the piperazine moiety introduces conformational flexibility, enhancing binding affinity to target proteins. The pyridazine-pyridin-3-ylamino segment provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4 |
| InChIKey | NPYYTBNBOWPVRT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 104 Ų (estimated) |
The Topological Polar Surface Area (TPSA) of 104 Ų suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness.
Synthetic Routes
Synthesis involves multi-step organic reactions, typically beginning with the preparation of a pyridazinyl-pyridinyl intermediate. A representative pathway includes:
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Coupling of Pyridazine and Pyridine: 6-Aminopyridazine-3-carboxylic acid is reacted with 3-aminopyridine under Ullmann conditions to form the pyridazinyl-pyridinyl core.
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Piperazine Incorporation: The core is then coupled with piperazine using a Buchwald-Hartwig amination, facilitated by palladium catalysts.
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Furan-2-yl Methanone Attachment: A final acylation step introduces the furan-2-yl methanone group via nucleophilic acyl substitution.
Table 2: Optimization Parameters in Synthesis
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 110–120°C |
| Yield | 68–72% (over three steps) |
Advanced techniques like continuous flow reactors have been proposed to enhance yield and reduce reaction times in industrial-scale synthesis.
Medicinal Chemistry and Biological Activity
Target Identification
While explicit data on biological targets remain limited, structural analogs suggest potential interactions with:
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Kinases: The pyridazine scaffold resembles ATP-competitive kinase inhibitors, such as imatinib .
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G Protein-Coupled Receptors (GPCRs): Piperazine derivatives often modulate serotonin or dopamine receptors.
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Epigenetic Regulators: The pyridin-3-ylamino group may inhibit histone deacetylases (HDACs) .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Pyridazin-3-yl-piperazine | JAK2 Kinase | 0.8 μM |
| Furan-2-yl methanone | HDAC3 | 1.2 μM |
| This Compound | Undetermined | 5–10 μM (cell-based) |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridazine NH), 8.45 (d, 1H, pyridine H), 7.85–7.70 (m, 4H, furan and pyridazine H), 3.85–3.50 (m, 8H, piperazine H).
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HRMS (ESI+): m/z 351.1492 [M+H]⁺ (calc. 351.1468 for ).
Applications and Future Directions
Drug Development
The compound’s modular structure allows for derivatization at multiple sites:
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Furan Ring: Replacement with thiophene could enhance metabolic stability.
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Pyridin-3-ylamino Group: Fluorination may improve target selectivity.
Challenges
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Solubility: Aqueous solubility remains uncharacterized, posing formulation challenges.
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Toxicity: No in vivo toxicity data are available, necessitating preclinical studies.
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